furo[3,4-b]pyridin-5(7H)-one

Organic synthesis Heterocyclic chemistry Lactonization

Secure furo[3,4-b]pyridin-5(7H)-one with the precise [3,4-b] angular fusion that defines its hydrogen-bonding vector and pharmacophore alignment—critical for reproducible CK1δ/ε inhibition (Pfizer CNS programs) and muscarinic M4 positive allosteric modulation. The 90%-yield cyclization route from 2-hydroxymethyl-3-pyridinecarboxylic acid enables cost-efficient multi-gram supply; commercial batches deliver 98% purity (GC-verified) and a consistent 141–145°C melting point. Choose this scaffold over isomeric furopyridines, pyrrolopyridines, or thienopyridines to avoid irreproducible SAR.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 5657-51-2
Cat. No. B1300356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuro[3,4-b]pyridin-5(7H)-one
CAS5657-51-2
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=N2)C(=O)O1
InChIInChI=1S/C7H5NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h1-3H,4H2
InChIKeyYSJHADWSLVFGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2) Procurement and Technical Specifications


Furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2), also known as 4-azaphthalide, is a fused heterocyclic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol [1]. It comprises a furan ring fused to a pyridine ring with a lactone carbonyl at the 5-position [2]. This compound serves as a core scaffold in medicinal chemistry for the development of casein kinase inhibitors [3], muscarinic acetylcholine receptor M4 positive allosteric modulators [4], and various spiro-furopyridine derivatives [5].

Critical Differentiation of Furo[3,4-b]pyridin-5(7H)-one: Why Structural Analogs Cannot Be Interchanged


Furo[3,4-b]pyridin-5(7H)-one possesses a specific [3,4-b] ring fusion geometry that distinguishes it from other furopyridine regioisomers such as furo[3,4-c]pyridine [1], furo[3,2-b]pyridine [2], and furo[2,3-b]pyridine derivatives . The angular fusion pattern and nitrogen placement in the [3,4-b] scaffold creates a unique vector orientation for the lactone carbonyl relative to the pyridine nitrogen , which directly impacts hydrogen-bonding capacity and target binding geometry . Substitution with isomeric furopyridines, pyrrolopyridines, or thienopyridines alters the heteroatom electronegativity, ring size, and π-system conjugation, fundamentally changing both physicochemical properties and pharmacophore alignment [3]. As established in the quantitative evidence below, this compound's specific synthetic accessibility and purity specifications differ meaningfully from alternative scaffolds, making blind substitution a source of experimental irreproducibility.

Quantitative Evidence Guide: Furo[3,4-b]pyridin-5(7H)-one Versus Comparators


Synthetic Yield Comparison: Furo[3,4-b]pyridin-5(7H)-one Synthesis Routes

Furo[3,4-b]pyridin-5(7H)-one can be synthesized via two distinct routes with quantifiably different yields: Route A using 2-hydroxymethyl-3-pyridinecarboxylic acid as starting material achieves approximately 90% yield, whereas Route B using 2,3-pyridinedicarboxylic anhydride yields approximately 72% [1]. This represents a calculated yield differential of 18 percentage points between the two synthetic approaches. In comparison, the one-pot synthesis of substituted furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and carbonyl compounds proceeds in "reasonable yields" without specification of exact values for the parent unsubstituted compound .

Organic synthesis Heterocyclic chemistry Lactonization Process chemistry

Commercial Purity Specification: Furo[3,4-b]pyridin-5(7H)-one Quality Control Standards

Commercial suppliers offer furo[3,4-b]pyridin-5(7H)-one with verifiable purity specifications. AKSci supplies this compound at 98% minimum purity as determined by gas chromatography (GC) . Bidepharmatech offers 95%+ purity with batch-specific QC documentation including NMR, HPLC, and GC verification reports . LeYan (Shanghai Haohong) supplies at 98% purity . In comparison, ChemScence lists the compound without explicit purity specification on the public product page , while other vendors provide varying specifications ranging from 96% to 98% [1].

Chemical procurement Quality control Analytical chemistry Building blocks

Physicochemical Identity: Melting Point as a Quality Indicator

Furo[3,4-b]pyridin-5(7H)-one exhibits a consistent melting point range across authoritative sources. AKSci reports 141-145°C , VWR reports 143-144°C , and Guidechem reports 142-144°C [1]. The consolidated melting point range of 141-145°C provides a reliable identity verification parameter. This distinguishes the compound from its regioisomer furo[3,4-b]pyridin-7(5H)-one (CAS 4733-69-1), which possesses a different carbonyl placement at the 7-position rather than the 5-position , and from 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one which contains an additional hydroxyl substituent .

Analytical characterization Identity verification Quality assurance Solid-state properties

Patent and Literature Documentation: Structural Confirmation Across Multiple Sources

Furo[3,4-b]pyridin-5(7H)-one is explicitly documented as a core scaffold in the Pfizer patent JP2015107992A for casein kinase Iδ and Iε inhibitors, where it is listed alongside 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and 2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine as fused pyridine frameworks with specified substituents [1]. Additionally, it appears in Vanderbilt University's patent application US19002334 as a deuterium-labeled 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)piperidine substituent for M4 PAM activity [2]. In the primary literature, Kobayashi et al. (Synthesis, 2009) and a 2013 Tetrahedron publication document synthetic access to this scaffold [3]. PubChem lists CID 819439 with InChIKey YSJHADWSLVFGGT-UHFFFAOYSA-N [4].

Intellectual property Prior art Medicinal chemistry Scaffold validation

Recommended Application Scenarios for Furo[3,4-b]pyridin-5(7H)-one Procurement


Medicinal Chemistry: Casein Kinase 1 Inhibitor Scaffold Development

Procure furo[3,4-b]pyridin-5(7H)-one for the synthesis of substituted derivatives targeting casein kinase Iδ (CK1δ) and CK1ε inhibition [1]. The Pfizer patent JP2015107992A explicitly claims this scaffold for CNS disorders including circadian rhythm dysfunction, mood disorders, and neurodegenerative conditions [1]. The 90%-yield synthetic route from 2-hydroxymethyl-3-pyridinecarboxylic acid [2] enables cost-efficient preparation of multi-gram quantities for SAR exploration.

Neuroscience Drug Discovery: M4 Muscarinic Receptor PAM Scaffold

Utilize furo[3,4-b]pyridin-5(7H)-one as the heterocyclic core for positive allosteric modulators of the muscarinic acetylcholine receptor M4 [3]. The Vanderbilt University patent application US19002334 claims deuterium-labeled 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)piperidines substituted with this scaffold for treating neurological and psychiatric disorders associated with muscarinic receptor dysfunction [3]. The 98% GC-verified purity from AKSci supports reproducible structure-activity relationship studies.

Synthetic Methodology: Spiro-Furopyridine Construction

Employ furo[3,4-b]pyridin-5(7H)-one as the foundational building block for spiro[furo[3,4-b]pyridin-5(7H)-one] derivatives [4]. The Tetrahedron (2013) methodology enables reaction of 2-iodopyridine carboxylate esters with i-PrMgCl·LiCl in the presence of cyclic ketones under Barbier conditions to access 3,4-fused spiro[furo[3,4-b]pyridin-5(7H)-ones] in good to excellent yields [4]. The consistent melting point range of 141-145°C provides a reliable quality checkpoint upon material receipt.

Process Chemistry: Optimized Lactonization for Scale-Up

Implement the 90%-yield cyclization of 2-hydroxymethyl-3-pyridinecarboxylic acid [2] for multi-gram production of the parent scaffold. This route offers an 18-percentage-point yield advantage over the alternative 2,3-pyridinedicarboxylic anhydride approach (72% yield) [2], making it the preferred method for procurement planning where in-house synthesis is contemplated. Commercial sourcing with batch-specific QC documentation from suppliers such as Bidepharmatech provides an alternative for laboratories without synthetic capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for furo[3,4-b]pyridin-5(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.